molecular formula C7H11NO2 B2433032 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 1482099-01-3

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2433032
CAS No.: 1482099-01-3
M. Wt: 141.17
InChI Key: UTXSEZRQAYRZOV-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one (CAS 1482099-01-3) is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This molecule features an azetidinone ring, a four-membered lactam structure that is a cornerstone in medicinal chemistry. Azetidinones are best known as the central structural motif in the beta-lactam class of antibiotics . Beyond their classic antibacterial applications, azetidinone derivatives are extensively investigated for a wide spectrum of pharmacological activities, including as anti-inflammatory, anti-malarial, anti-tuberculosis, and antitumor agents . Compounds containing the azetidinone scaffold have also been researched as non-nucleotide antagonists for targets like the P2Y12 receptor, indicating potential in neurological and cardiovascular research . Furthermore, their utility extends to being key synthetic intermediates for the preparation of more complex nitrogen-containing molecules, such as beta-amino acids and beta-amino alcohols . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSEZRQAYRZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves the reaction of methylsiloxane with 3-aminopropanol under oxidative conditions. The reaction typically requires a suitable catalyst and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one typically involves several steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The hydroxymethyl group is introduced via reactions such as oxidation or nucleophilic substitution.
  • Final Product Formation : The compound can be synthesized under oxidative conditions with appropriate catalysts.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms due to its reactive functional groups.

Biology

The compound's reactivity allows for modifications of biomolecules, facilitating studies on enzyme interactions. Its ability to form hydrogen bonds enhances its affinity for biological targets, making it valuable in biochemical research.

Medicine

Potential therapeutic applications include:

  • Drug Development : The compound can act as a precursor in synthesizing pharmaceuticals targeting various diseases.
  • Antimicrobial Activity : Similar compounds have shown potential against bacterial infections, suggesting that this compound may also exhibit similar properties.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with specific properties tailored for various applications.

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural characteristics:

Antimicrobial Properties

Studies suggest that compounds with similar structures possess antimicrobial activity, indicating potential effectiveness against pathogens.

Enzyme Modulation

In vitro studies have shown that this compound can modulate enzyme activity. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways related to disease processes.

Case Studies

Several studies have evaluated the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivitySignificant inhibition against Gram-positive bacteria.
Study BEnzyme InhibitionPotential as an inhibitor of specific metabolic enzymes impacting drug metabolism.
Study CReceptor InteractionBinding affinity to receptors involved in pain modulation, suggesting analgesic potential.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The hydroxymethyl group can form hydrogen bonds, while the azetidine ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.

    Azetidin-3-ylmethanol: Contains the azetidine ring and hydroxymethyl group but lacks the prop-2-en-1-one moiety.

Uniqueness

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one is unique due to its combination of the azetidine ring and the prop-2-en-1-one group. This structure imparts distinct reactivity and potential for diverse applications in various fields of research .

Biological Activity

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one, a synthetic organic compound, belongs to the class of azetidinones. Its unique structure, which includes a hydroxymethyl group and an azetidine ring, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C7H11NO2
  • Molar Mass : 141.17 g/mol
  • CAS Number : 1482099-01-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydroxymethyl group facilitates hydrogen bonding, enhancing the compound's affinity for biological targets. The azetidine ring contributes to its reactivity, allowing participation in nucleophilic and electrophilic reactions that can modulate enzyme activities and biological pathways .

Medicinal Chemistry

This compound is explored for its potential in drug development, particularly as an intermediate in synthesizing pharmaceuticals targeting bacterial infections and cancer. Its structural characteristics make it a valuable tool in medicinal chemistry for developing new therapeutic agents .

Case Studies

Several studies have highlighted the compound's activity:

  • Antimicrobial Activity : Research indicates that derivatives of azetidinones exhibit significant antimicrobial properties. The compound's structural modifications can enhance its efficacy against various pathogens.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic interventions in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundAzetidinoneAntimicrobial, cytotoxic
1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-oneAzetidinoneSimilar reactivity but different potency
Azetidin-3-ylmethanolHydroxymethyl derivativeLacks prop-2-en-1-one moiety

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of azetidinone derivatives, revealing that modifications to the azetidine ring can significantly alter biological activity. For instance, introducing different substituents has been shown to enhance selectivity and potency against specific targets .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one, and what reaction conditions influence yield?

A Claisen-Schmidt condensation is a viable method, leveraging ketone-aldehyde coupling in ethanol with acid catalysts like thionyl chloride. Substituent steric effects (e.g., hydroxymethyl vs. amino groups) and solvent polarity significantly impact yield. For example, ethanol promotes enone formation, while bulky substituents on the azetidine ring may require adjusted stoichiometry or prolonged reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography resolves stereochemistry and bond angles (e.g., C=O and azetidine ring geometry), while 1^1H/13^13C NMR confirms proton environments and carbon hybridization. IR spectroscopy identifies ketone (1650–1750 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) stretches. Mass spectrometry validates molecular weight .

Q. How does the hydroxymethylazetidine group influence reactivity in nucleophilic additions or cycloadditions?

The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding potential, while the azetidine ring imposes steric constraints. For instance, in Diels-Alder reactions, the electron-withdrawing ketone activates the α,β-unsaturated system, but steric hindrance from the azetidine may slow cycloaddition kinetics compared to less bulky analogs .

Q. What safety protocols are recommended for handling this compound?

Follow OSHA guidelines for ketone handling: use fume hoods, nitrile gloves, and avoid ignition sources. Store at 2–8°C under inert gas. In case of exposure, consult SDS protocols (e.g., P201, P210 codes) for decontamination and medical advice .

Advanced Research Questions

Q. What computational methods predict the biological activity or interaction mechanisms of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models ligand-protein interactions, such as binding to kinases or GPCRs. ADME studies (SwissADME) assess bioavailability and metabolic stability .

Q. How can researchers resolve contradictions in experimental data (e.g., stereochemical outcomes or reaction kinetics)?

Use multi-technique validation: compare crystallographic data (XRD) with computational stereochemistry predictions (DFT). For kinetic discrepancies, employ Arrhenius analysis under controlled temperatures or isotopic labeling to trace reaction pathways .

Q. What experimental design strategies optimize synthesis or functionalization under varying parameters?

A split-plot design with randomized blocks tests variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) models interactions between temperature and pH, while factorial design identifies critical factors (e.g., reaction time vs. yield) .

Q. What are the environmental fate and ecotoxicological risks of this compound?

Assess biodegradation via OECD 301F (ready biodegradability) and hydrolysis/photolysis studies. Use LC-MS to detect transformation products. Ecotoxicity assays (e.g., Daphnia magna immobilization) and QSAR models predict acute/chronic effects .

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